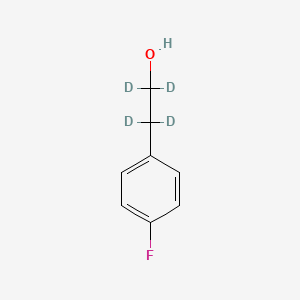

4-Fluorophenylethanol-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUVGXCUHWKQJE-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to the Physical Properties of Deuterated 4-Fluorophenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Deuteration, the selective replacement of hydrogen with its heavier, stable isotope deuterium, has emerged as a critical strategy in modern drug development and material science. This guide provides an in-depth technical exploration of the physical properties of deuterated 4-fluorophenethyl alcohol, a compound of interest for its potential applications in pharmaceuticals and as a research tool. By grounding our discussion in the fundamental principles of isotopic effects, we will elucidate the expected and observed shifts in key physical parameters upon deuteration. This document serves as a comprehensive resource, offering not only tabulated data and theoretical explanations but also detailed experimental protocols for the characterization of these unique molecules.

Introduction: The Significance of Deuteration in Molecular Design

The substitution of protium (¹H) with deuterium (²H or D) in a molecule, while seemingly a minor alteration, can induce significant changes in its physicochemical and metabolic properties. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater mass of deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2][3] This increased bond strength can profoundly impact reaction rates, particularly those involving C-H bond cleavage, which is a common step in drug metabolism.

In the context of drug development, deuteration can lead to:

-

Improved Metabolic Stability: By slowing down enzymatic metabolism, deuteration can increase a drug's half-life and bioavailability.[4]

-

Reduced Toxicity: Altering metabolic pathways can sometimes mitigate the formation of toxic metabolites.

-

Enhanced Efficacy: A longer residence time in the body can lead to improved therapeutic outcomes.

4-Fluorophenethyl alcohol is a versatile building block in organic synthesis. Its deuterated analogues are of particular interest as internal standards in analytical chemistry and for investigating the metabolic fate of related pharmaceutical compounds.[5][6][7][8] Understanding the physical properties of these deuterated molecules is paramount for their effective synthesis, purification, and application.

Synthesis of Deuterated 4-Fluorophenethyl Alcohol

The introduction of deuterium into specific positions of an organic molecule can be achieved through various synthetic strategies. For 4-fluorophenethyl alcohol, deuteration can be targeted at the aromatic ring, the ethyl chain, or the hydroxyl group.

General Strategies for Deuteration

Several methods are employed for the synthesis of deuterated aromatic compounds:

-

Acid-Catalyzed H/D Exchange: This method involves treating the aromatic compound with a strong deuterated acid, such as D₂SO₄ or DCl, in a deuterated solvent like D₂O.[9][10]

-

Metal-Catalyzed H/D Exchange: Transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of hydrogen for deuterium using D₂ gas or D₂O.[4][11]

-

Reduction of a Carbonyl Precursor: A common method for introducing deuterium to the ethyl side chain involves the reduction of a corresponding deuterated carbonyl compound (e.g., a deuterated 4-fluorophenylacetic acid or its ester) with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

-

Reductive Deuteration of Aromatic Esters: A newer method utilizes samarium(II) iodide (SmI₂) and D₂O for the synthesis of α,α-dideuterio benzyl alcohols from aromatic esters.[12]

Exemplary Synthetic Workflow: Synthesis of 4-Fluorophenethyl-α,α,β,β-d₄ Alcohol

This protocol outlines a potential pathway for the synthesis of 4-fluorophenethyl alcohol deuterated at the ethyl chain.

Caption: Synthetic pathway for 4-fluorophenethyl-α,α,β,β-d₄ alcohol.

Experimental Protocol:

-

Esterification: To a solution of 4-fluorophenylacetic acid in methanol, slowly add thionyl chloride at 0 °C. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain methyl 4-fluorophenylacetate.

-

Reduction: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum deuteride (LiAlD₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of methyl 4-fluorophenylacetate in anhydrous THF.

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the sequential addition of D₂O, 15% NaOD in D₂O, and then more D₂O.

-

Purification: Filter the resulting suspension and extract the filtrate with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Comparative Physical Properties: Protiated vs. Deuterated 4-Fluorophenethyl Alcohol

The following table summarizes the known physical properties of non-deuterated 4-fluorophenethyl alcohol and the anticipated changes upon deuteration.

| Physical Property | 4-Fluorophenethyl Alcohol (Protiated) | Expected Change upon Deuteration | Rationale for Change |

| Molecular Weight | 140.15 g/mol [5][13][14] | Increase | Each deuterium atom adds approximately 1.006 g/mol to the molecular weight. |

| Boiling Point | ~213 °C at 760 mmHg[7]; 110-118 °C at 20 mmHg[15][16][17] | Slight Increase | The stronger C-D bonds and increased molecular weight lead to slightly stronger intermolecular forces (van der Waals), requiring more energy to transition to the gas phase.[18] |

| Density | ~1.121 g/mL at 25 °C[5][9][13][15][16][19] | Slight Increase | The increased mass of deuterium within a similar molecular volume results in a higher density. |

| Refractive Index (n²⁰/D) | ~1.507[5][9][13][15][20] | Minimal to no significant change | The refractive index is primarily dependent on the electronic structure of the molecule, which is largely unaffected by isotopic substitution. |

Experimental Determination of Physical Properties

Accurate determination of the physical properties of deuterated compounds is crucial for their characterization and quality control.

Boiling Point Determination

Given the relatively high boiling point of 4-fluorophenethyl alcohol, a standard distillation or a Thiele tube method is appropriate.[17][21][22][23]

Caption: Workflow for boiling point determination.

Protocol for Boiling Point Measurement (Microscale):

-

Place 1-2 mL of the deuterated 4-fluorophenethyl alcohol in a small round-bottom flask with a boiling chip.

-

Assemble a microscale distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Heat the flask gently in a sand bath or with a heating mantle.

-

Record the temperature at which a steady distillation rate is achieved and the temperature remains constant. This is the boiling point.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.

Refractive Index Measurement

The refractive index can be accurately measured using a refractometer.

Protocol for Refractive Index Measurement:

-

Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the deuterated 4-fluorophenethyl alcohol on the prism of the refractometer.

-

Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

View the scale through the eyepiece and adjust the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Read the refractive index from the scale. Several methods can be used for this measurement.[16][24][25][26][27]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and isotopic purity of deuterated 4-fluorophenethyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the position and extent of deuteration.[14][15][28]

-

¹H NMR: In the proton NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced in intensity.

-

²H NMR: A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of successful labeling.

-

¹³C NMR: The carbon signals for deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the molecular weight of the deuterated compound.[29][30][31]

-

The molecular ion peak (M+) will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.

-

The fragmentation pattern can also provide information about the location of the deuterium atoms.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to observe the C-D stretching vibrations.

-

The C-H stretching vibrations typically appear in the region of 2850-3000 cm⁻¹.

-

The corresponding C-D stretching vibrations are observed at lower frequencies, typically in the range of 2100-2250 cm⁻¹.[19][20][32][33][34] The O-H stretch will be observed between 3200-3500 cm⁻¹ for H-bonded alcohols.[1][2]

Conclusion

The physical properties of deuterated 4-fluorophenethyl alcohol, while not extensively documented, can be reliably predicted and experimentally verified based on fundamental principles of isotopic effects. The slight increases in molecular weight, boiling point, and density are direct consequences of the greater mass of deuterium. Spectroscopic methods, particularly NMR and mass spectrometry, are essential for the unambiguous confirmation of deuteration and the determination of isotopic purity. This guide provides the theoretical framework and practical methodologies for researchers and developers working with this and other deuterated compounds, facilitating their synthesis, characterization, and application in various scientific disciplines.

References

-

Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

-

Manasa Life Sciences. (n.d.). Deuterated Standards. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

- Google Patents. (n.d.). KR101538534B1 - Method for preparing deuterated aromatic compounds.

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Luo, S., et al. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D₂O as Deuterium Source. Synlett, 32(01), 51-56.

-

University of Waterloo. (2024). Synthesis of Deuterated Benzene for a Circular Deuterium Economy. UWSpace. Retrieved from [Link]

- Google Patents. (n.d.). US9505667B2 - Method for preparing deuterated aromatic compounds.

- Google Patents. (n.d.). WO2011053334A1 - Method for preparing deuterated aromatic compounds.

-

Canadian Science Publishing. (n.d.). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: II. ETHYL ACETATE. Retrieved from [Link]

- Al-Naimee, K. A. G., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62.

- Dalton, F., Hill, R. D., & Meakins, G. D. (1960). The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OMe and NMe Groups. Journal of the Chemical Society, 2927-2929.

-

Utah Tech University. (n.d.). Measuring a Boiling Point. Retrieved from [Link]

-

SPIE. (n.d.). Method to make accurate measurements of refractive index. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]

-

Magritek. (2021). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved from [Link]

- MacCarthy, P. (1985). Infrared spectroscopy of deuterated compounds: An undergraduate experiment.

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

- Cambridge University Press. (2018). Methods of Geometrical Optics to Measure Refractive Index. In A Practical Guide to Experimental Geometrical Optics (pp. 195-208).

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

- MacCarthy, P. (1985). Infrared spectroscopy of deuterated compounds: An undergraduate experiment.

-

Dalal Institute. (n.d.). Isotope Effects. Retrieved from [Link]

-

Journal of Modern Education and Scientific Research. (n.d.). Kinetic Isotope Effect; A Physical Organic Tool to Interpret Reaction Mechanism. Retrieved from [Link]

-

The Journal of Chemical Physics. (n.d.). The Infrared Absorption Spectra of Deuteroxide Solutions in Deuterium Oxide. Retrieved from [Link]

-

Tamilnadu Test House. (2017). Method Of Refractive Index Measurement Instrument. Retrieved from [Link]

-

Kilpatrick. (2018). Insights: Publications Protecting Deuterated Drugs. Retrieved from [Link]

-

Kilpatrick. (n.d.). Insights: Publications Protecting Deuterated Drugs. Retrieved from [Link]

-

AIP Publishing. (2022). A Novel Method for Measurement of the Refractive Indices of Transparent Solid Media Using Laser Interferometry. Retrieved from [Link]

-

Quora. (2016). What is standard procedure to measure boiling point of any liquid?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10.3A: Protium and Deuterium. Retrieved from [Link]

-

Fiveable. (2025). Interpreting Mass Spectra | Organic Chemistry Class Notes. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting MS. Retrieved from [Link]

- Gehman, C. A. (2021). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 32(4), 133-143.

-

Molecules. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

-

Chem-Station Int. Ed. (2015). Deuterium Labeling Reaction. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Deuterated Standards | Manasa Life Sciences [manasalifesciences.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 10. WO2011053334A1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 11. US9505667B2 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 12. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 16. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 17. phillysim.org [phillysim.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. 590. The infrared spectra of deuterium compounds. Part I. The C–H stretching bands of OMe and NMe groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 21. cactus.utahtech.edu [cactus.utahtech.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Video: Boiling Points - Procedure [jove.com]

- 24. spie.org [spie.org]

- 25. Methods of Geometrical Optics to Measure Refractive Index (Chapter 15) - A Practical Guide to Experimental Geometrical Optics [cambridge.org]

- 26. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 27. pubs.aip.org [pubs.aip.org]

- 28. myuchem.com [myuchem.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. spectroscopyonline.com [spectroscopyonline.com]

- 31. fiveable.me [fiveable.me]

- 32. pubs.acs.org [pubs.acs.org]

- 33. datapdf.com [datapdf.com]

- 34. pubs.aip.org [pubs.aip.org]

Technical Guide: Stability and Handling of 4-Fluorophenylethanol-d4 in DMSO Stock Solutions

Topic: 4-Fluorophenylethanol-d4 Stability in DMSO Stock Solution Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Directive

This compound (2-(4-fluorophenyl)ethyl-d4 alcohol) serves as a critical Internal Standard (IS) in bioanalytical assays, particularly for quantifying phenylethanol derivatives and related metabolic substrates.

The Verdict: This compound exhibits high stability in anhydrous DMSO (Dimethyl Sulfoxide) when stored at -20°C or lower for up to 12 months . However, it is moderately sensitive to oxidative degradation (aldehyde formation) and highly sensitive to physical concentration errors driven by DMSO’s hygroscopic nature.

Core Directive: Do not treat this stock solution as static. DMSO is a dynamic solvent that actively absorbs atmospheric moisture. Stability failures are rarely due to isotopic loss (C-D exchange) but rather concentration drift or oxidative impurities . This guide provides the protocols to mitigate these risks.

Chemical & Isotopic Profile

Structural Integrity

The "d4" designation typically refers to deuteration on the ethyl chain (

-

C-D Bond Stability: The Carbon-Deuterium bond is shorter and stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect). In DMSO, these bonds are chemically inert under standard storage conditions. There is zero risk of back-exchange with solvent protons at neutral pH.

-

Labile Protons: The hydroxyl proton (-OH) is exchangeable. In the presence of protic impurities (water), this proton will rapidly exchange. This does not affect the "d4" mass shift used for MS quantification, as the tag is on the carbon skeleton.

The DMSO Factor

DMSO is an aprotic, polar solvent.[1][2] Its interaction with this compound presents two specific challenges:

-

Hygroscopicity: DMSO can absorb up to 10% of its weight in water from the atmosphere within 24 hours if exposed. Water uptake dilutes the stock, causing systematic negative bias in quantitation.

-

Oxidative Potential: While DMSO is generally stable, "wet" DMSO exposed to light can facilitate the slow oxidation of primary alcohols to aldehydes (4-fluorophenylacetaldehyde-d4).

Stability Risks & Degradation Pathways[3]

The following diagram details the potential failure modes for the stock solution.

Figure 1: Primary degradation and error pathways for alcohol-based internal standards in DMSO.

Storage & Handling Protocols

To ensure data integrity (E-E-A-T), follow this tiered storage strategy.

Preparation (The "Golden Hour")

-

Solvent: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).

-

Vessel: Amber glass vials with PTFE-lined caps. Avoid plastics (polypropylene), which can leach extractables into DMSO.

-

Headspace: Flush the vial headspace with dry nitrogen or argon before sealing. This displaces oxygen and moisture.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or -80°C | Halts kinetic oxidation rates; freezes matrix to prevent diffusion. |

| State | Frozen (Solid) | DMSO freezes at 18.5°C. Keeping it solid prevents liquid-phase reactions. |

| Light | Dark/Amber | Prevents photolytic activation of trace impurities. |

| Shelf Life | 6 Months (Active) 12 Months (Archive) | Re-validate after 6 months due to hygroscopic drift during usage. |

Thawing & Usage

-

Thaw Completely: DMSO freezes as a crystal lattice. The solute may exclude to the center or bottom (cryoconcentration).

-

Vortex: You must vortex the vial for 30 seconds after thawing to ensure homogeneity.

-

Equilibrate: Allow to reach room temperature before opening to prevent condensation from forming inside the vial.

Self-Validating Protocol: Stock Stability Check

Do not rely on assumptions. Use this LC-MS/MS workflow to validate an aged stock against a fresh preparation.

The "Bridge" Experiment

Objective: Determine if the "Aged Stock" (stored >3 months) differs significantly from a "Fresh Stock".

Workflow:

-

Prepare Fresh Stock: Weigh solid reference material and dissolve in fresh anhydrous DMSO.

-

Dilute Both: Dilute both the Aged and Fresh stocks to the same working concentration (e.g., 100 ng/mL) using 50:50 Acetonitrile:Water.

-

Inject: n=6 injections of Fresh, n=6 injections of Aged.

-

Compare: Calculate the % Difference in Peak Area.

Acceptance Criteria:

-

% Difference < 5%: Stock is Stable.

-

% Difference > 5% (Aged < Fresh): Degradation or Sorption.

-

% Difference > 5% (Aged > Fresh): Solvent Evaporation (Concentration effect).

Visualizing the Validation Workflow

Figure 2: Workflow for validating the integrity of aged internal standard stocks.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Signal Drop over time | Water absorption in DMSO (dilution effect). | Use single-use aliquots to minimize air exposure. |

| New Peak (-2 Da) | Oxidation to ketone/aldehyde. | Purge vials with Nitrogen; store in amber glass. |

| Variable IS Response | Incomplete thawing (Cryoconcentration). | Vortex vigorously after fully thawing the DMSO block. |

| Broad Peak Shape | Injection solvent mismatch. | Ensure the DMSO content in the final injection is <1-5%. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82068, 2-(4-Fluorophenyl)ethanol. Retrieved from [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO.[3][4] Journal of Biomolecular Screening.[5] Retrieved from [Link]

-

Cheng, K. C., et al. (2015). Mitigation of Deuterium Scrambling in Stable-Labeled Internal Standards during LC-MS/MS Analysis. ResearchGate. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Fluorophenethyl alcohol-d4 MSDS and safety data

Identity, Safety, and Application in Bioanalytical Workflows

Executive Summary

p-Fluorophenethyl alcohol-d4 (2-(4-Fluorophenyl)ethanol-d4) is a stable isotope-labeled isotopologue of p-fluorophenethyl alcohol. It serves as a critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis and as a mechanistic probe in metabolic stability studies. By incorporating four deuterium atoms—typically at the

This guide details the physicochemical specifications, safety protocols (based on parent compound homology), and experimental workflows for utilizing this reagent in drug development and metabolic phenotyping.

Part 1: Chemical Identity & Isotopic Specifications

The utility of p-Fluorophenethyl alcohol-d4 relies on its high isotopic purity to prevent "unlabeled" contribution to the analyte signal (ion suppression/crosstalk).

| Parameter | Technical Specification |

| Chemical Name | 2-(4-Fluorophenyl)ethanol-1,1,2,2-d4 (Common Isomer) |

| Parent CAS | 7589-27-7 (Unlabeled) |

| Labeled CAS | Refer to specific supplier CoA (often unlisted generic) |

| Molecular Formula | |

| Molecular Weight | ~144.18 g/mol (vs. 140.15 g/mol for unlabeled) |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate |

| Appearance | Colorless to pale yellow liquid |

Technical Note on Isomerism: The "d4" designation typically implies deuteration of the ethylene linker (

) rather than the aromatic ring. This placement is strategic: it avoids the "NIH Shift" or metabolic loss of deuterium that can occur during aromatic hydroxylation, ensuring the label remains intact during metabolic profiling.

Part 2: Safety Assessment (MSDS/SDS Core)

Note: As a deuterated analogue, toxicological data is derived from the parent compound, 2-(4-Fluorophenyl)ethanol. Treat the labeled compound with equal or higher caution due to the high cost and research value.

2.1 Hazard Classification (GHS)

-

Signal Word: WARNING

-

Combustible Liquid: Category 4 (Flash Point ~86°C / 187°F).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

2.2 Emergency Response Decision Tree

Figure 1: Emergency response protocol for p-Fluorophenethyl alcohol exposure.

2.3 Handling & Storage

-

Storage: Store at -20°C under an inert atmosphere (Nitrogen or Argon). The compound is hygroscopic; moisture absorption alters concentration calculations for quantitative standards.

-

Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents and acid chlorides.

Part 3: Technical Applications & Workflows

3.1 LC-MS/MS Internal Standard (IS) Workflow

The primary application of p-Fluorophenethyl alcohol-d4 is to normalize matrix effects (ion suppression/enhancement) and recovery losses during the quantification of the parent alcohol or its metabolites (e.g., in fluorinated drug metabolism studies).[1]

Why d4?

A +4 Da mass shift is optimal. A +1 or +2 Da shift often overlaps with the natural

Protocol: Preparation of Working Standards

-

Stock Solution: Dissolve 10 mg of p-Fluorophenethyl alcohol-d4 in 10 mL Methanol (LC-MS grade) to yield 1 mg/mL.

-

Working IS Solution: Dilute Stock 1:1000 in 50:50 ACN:H2O to yield 1 µg/mL.

-

Spiking: Add exactly 10 µL of Working IS to every 100 µL of biological sample (plasma/urine) before protein precipitation or extraction.

Figure 2: LC-MS/MS Quantification Workflow using Deuterated Internal Standard.

3.2 Metabolic Stability & Kinetic Isotope Effect (KIE)

Researchers use p-Fluorophenethyl alcohol-d4 to study the Kinetic Isotope Effect .

-

Mechanism: The C-D bond is stronger than the C-H bond.[2] If the rate-limiting step of metabolism involves breaking the C-H bond at the

-carbon (e.g., oxidation to the aldehyde/acid), the d4 analogue will show a significantly slower reaction rate ( -

Application: This identifies "soft spots" in drug candidates. If deuteration significantly extends half-life, the

-carbon is the primary metabolic site.

Part 4: Analytical Method Parameters (Reference)

When developing an MRM (Multiple Reaction Monitoring) method, use the following transitions (values are approximate and must be tuned per instrument):

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Ionization Mode |

| Analyte (Unlabeled) | 141.1 | 123.1 | 15 | ESI Positive |

| IS (d4-Labeled) | 145.1 | 127.1 | 15 | ESI Positive |

Note: Phenethyl alcohols often ionize poorly in ESI. APCI (Atmospheric Pressure Chemical Ionization) or derivatization (e.g., with dansyl chloride) may be required for high sensitivity.

References

-

PubChem. (2025).[3] Compound Summary: 2-(4-Fluorophenyl)ethanol.[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

-

ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Atzrodt, J., et al. (2018).[8] The Renaissance of H/D Exchange. Angewandte Chemie International Edition.[8] (Contextual grounding on Deuterium utility).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN110128233B - Preparation method of deuterated alcohol compound - Google Patents [patents.google.com]

- 3. 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 4-Fluorophenethyl Alcohol, 97% - Yorlab [yorlab.co.uk]

- 6. 2-(4-Fluorophenyl)ethanol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

Methodological & Application

Application Note: A Robust Protocol for the Internal Standardization of 4-Fluorophenylethanol-d4 in Plasma Samples for LC-MS/MS Analysis

Abstract

This application note provides a detailed, field-proven protocol for the accurate and reproducible spiking of 4-Fluorophenylethanol-d4 as an internal standard (IS) in human plasma samples. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the scientific principles and regulatory considerations that underpin a robust bioanalytical method. By explaining the causality behind each experimental choice, this document serves as both a practical guide and an educational resource for ensuring the integrity of pharmacokinetic and toxicokinetic data. The methodologies described herein are aligned with the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Introduction: The Critical Role of the Internal Standard

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard is fundamental to achieving accurate and precise results.[1][2] An ideal IS, particularly a stable isotope-labeled (SIL) version of the analyte like this compound, co-elutes with the analyte and experiences similar effects during sample preparation, injection, and ionization.[1][2] This allows for the correction of variability that can arise from analyte loss during extraction, inconsistencies in injection volume, and matrix effects that can suppress or enhance the analyte signal.[2] The use of a SIL-IS is strongly recommended by regulatory agencies for mass spectrometric assays to ensure the reliability of the data submitted for drug approval.[3]

This protocol will detail the systematic approach to incorporating this compound into a bioanalytical workflow, from the initial preparation of stock solutions to the final spiking of plasma samples.

Physicochemical Properties of this compound

A thorough understanding of the internal standard's properties is crucial for developing a robust protocol.

| Property | Value | Source |

| Molecular Formula | C8H5D4FO | [4] |

| Molecular Weight | 144.18 g/mol | [4] |

| Structure | 2-(4-Fluorophenyl)ethanol with four deuterium atoms on the ethyl group. | Inferred from name |

| Solubility | Likely soluble in organic solvents such as methanol, acetonitrile, and DMSO. | Inferred from non-deuterated analog[5] |

| Boiling Point (non-deuterated) | 91 °C @ 10 mmHg | [6] |

| Density (non-deuterated) | ~1.12 g/mL | [6][7] |

The deuteration at stable positions on the ethyl chain minimizes the risk of H/D exchange, ensuring the stability of the label throughout the analytical process.[1]

Experimental Protocol: From Stock Solution to Spiked Sample

This section provides a step-by-step methodology for the preparation and use of this compound as an internal standard. The rationale behind each step is explained to ensure a deep understanding of the process.

Preparation of Stock and Working Solutions

Accurate preparation of stock and working solutions is the foundation of a reliable quantitative assay.[1] All solutions should be prepared in a calibrated volumetric flask with appropriate documentation.

Materials:

-

This compound (high isotopic purity, ≥98%)

-

Methanol (LC-MS grade)

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

Protocol:

-

Primary Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the weighed standard in a 10 mL volumetric flask with methanol.

-

Vortex until fully dissolved.

-

Store the stock solution in an amber vial at -20°C or below. The stability of this solution should be established as part of the bioanalytical method validation.[3]

-

-

Intermediate Stock Solution (10 µg/mL):

-

Allow the primary stock solution to equilibrate to room temperature.

-

Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

-

Bring the volume to 10 mL with methanol and vortex thoroughly.

-

-

Working Internal Standard Solution (100 ng/mL):

-

Pipette 100 µL of the 10 µg/mL intermediate stock solution into a 10 mL volumetric flask.

-

Bring the volume to 10 mL with methanol. This working solution will be used to spike the plasma samples. The concentration should be optimized to provide a robust and consistent MS signal.[5]

-

Expert Insight: The choice of methanol as a solvent is based on its compatibility with reversed-phase chromatography and its ability to readily dissolve small organic molecules. The use of separate stock solutions for calibration standards and quality controls is a regulatory expectation to avoid analytical bias from a single faulty stock.[8][9]

Spiking Protocol for Plasma Samples

The addition of the internal standard should occur as early as possible in the sample handling process to account for variability in all subsequent steps.[2]

Materials:

-

Blank human plasma (with the same anticoagulant as the study samples)

-

Working Internal Standard Solution (100 ng/mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge tubes

Protocol:

-

Sample Thawing and Equilibration:

-

Thaw the plasma samples on ice or at room temperature.

-

Once thawed, gently vortex the samples to ensure homogeneity.

-

-

Aliquoting Plasma:

-

Pipette the required volume of plasma (e.g., 100 µL) into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a small, precise volume of the Working Internal Standard Solution (e.g., 10 µL of 100 ng/mL solution) to the plasma aliquot. The volume of the spiking solution should be minimal (ideally ≤5% of the plasma volume) to avoid significant changes in the matrix composition.

-

Vortex the mixture for 10-15 seconds to ensure complete and uniform distribution of the internal standard within the plasma matrix.

-

-

Proceed to Sample Preparation:

-

The spiked plasma sample is now ready for the subsequent sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Causality in Experimental Design: The vortexing step after spiking is critical. Incomplete mixing will lead to inconsistent IS concentrations across samples, thereby increasing the variability and decreasing the precision of the assay. The timing of the IS addition is also paramount; adding it before any extraction or clean-up steps ensures it accounts for any analyte loss during these procedures.[2]

Visualization of the Workflow

The following diagrams illustrate the key processes described in this protocol.

Caption: Preparation of this compound solutions.

Caption: Workflow for spiking plasma samples.

Regulatory Compliance and Method Validation

The protocol described herein serves as a component of a comprehensive bioanalytical method that must be fully validated according to regulatory guidelines.[10][11][12] Key validation parameters for the internal standard include:

-

Selectivity/Interference: The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the Lower Limit of Quantification (LLOQ) sample.[3] This should be assessed in at least six independent sources of the biological matrix.[3]

-

Matrix Effect: The influence of the plasma matrix on the ionization of the IS should be evaluated to ensure it is consistent across different lots of plasma.

-

Stability: The stability of the IS in stock and working solutions under storage conditions, as well as in the biological matrix under processing conditions (bench-top, freeze-thaw), must be demonstrated.[3][11]

Conclusion

The successful implementation of a deuterated internal standard like this compound is a cornerstone of high-quality quantitative bioanalysis. By following this detailed protocol and understanding the scientific rationale behind each step, researchers can ensure the accuracy, precision, and reliability of their data. This adherence to best practices is essential for generating data that is not only scientifically sound but also meets the stringent requirements of regulatory bodies, ultimately supporting the development of safe and effective therapeutics.

References

- Time in New York, NY, US. Google.

- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. Benchchem.

- Bioanalytical Method Validation Guidance for Industry. U.S.

- Guideline on bioanalytical method valid

- Bioanalytical Method Validation. U.S.

- Introduction to deuterated internal standards in mass spectrometry. Benchchem.

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.

- Essential FDA Guidelines for Bioanalytical Method Validation.

- EMA Guideline on bioanalytical Method Valid

- ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA).

- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency (EMA).

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

- This compound. CRO Splendid Lab Pvt. Ltd.

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit

- 1-(4-Fluorophenyl)ethanol.

- Protocol for Using Deuterated Standards in Mass Spectrometry. Benchchem.

- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.

- Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, valid

- Enhancing the possibilities of LCMS/MS for the absolute quantification of proteins in biological samples. University of Groningen.

- 1-(4-Fluorophenyl)ethanol. ChemicalBook.

- 4-Fluorophenethyl Alcohol. PubChem.

- 1-(4-Fluorophenyl)ethanol. PubChem.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 403-41-8 | 2602-3-04 | MDL MFCD00004515 | 1-(4-Fluorophenyl)ethanol | SynQuest Laboratories [synquestlabs.com]

- 7. 1-(4-Fluorophenyl)ethanol | 403-41-8 [m.chemicalbook.com]

- 8. fda.gov [fda.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. resolvemass.ca [resolvemass.ca]

4-Fluorophenylethanol-d4 use in metabolic stability assays

Application Note: High-Precision Metabolic Stability Profiling using 4-Fluorophenylethanol-d4

Introduction & Technical Rationale

In early-stage drug discovery, metabolic stability is a critical gatekeeper for lead selection. Fluorinated phenethyl alcohols are common pharmacophores or metabolic intermediates in medicinal chemistry. However, quantifying these small, polar molecules in complex biological matrices (e.g., liver microsomes, hepatocytes) presents significant bioanalytical challenges, primarily due to matrix effects (ion suppression/enhancement) in LC-MS/MS analysis.

This guide details the application of This compound as a Stable Isotope Labeled (SIL) Internal Standard (IS). Unlike structural analogs, a deuterated IS co-elutes with the analyte, experiencing the exact same ionization environment at the electrospray source. This allows for the precise normalization of signal variability, ensuring that the calculated Intrinsic Clearance (

Why this compound?

-

Mass Shift (+4 Da): The d4-labeling (typically on the aromatic ring or the ethyl chain) provides a sufficient mass difference to avoid "cross-talk" (isotopic overlap) with the naturally occurring isotopes of the non-deuterated analyte (M+0, M+1, M+2).

-

Co-Elution: It shares the same retention time and physicochemical properties (pKa, LogP) as the target analyte, providing real-time correction for matrix effects.

-

Metabolic Inertness (Contextual): When added post-incubation (in the quench solvent), the IS is not subject to metabolism, serving strictly as a quantitation anchor.

Experimental Protocol: Microsomal Stability Assay

This protocol describes the determination of in vitro intrinsic clearance (

Materials & Reagents

-

Test Compound: 4-Fluorophenylethanol (or related analog).

-

Internal Standard: this compound (Solution: 1 µM in Acetonitrile).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing the IS.

Step-by-Step Workflow

Step 1: Preparation of Incubation Mixture

-

Prepare a 2x Master Mix in KPi buffer containing microsomes (final assay concentration: 0.5 mg/mL).

-

Pre-warm the Master Mix at 37°C for 5 minutes.

-

Spike the Test Compound (from DMSO stock) into the Master Mix. Target final concentration: 1 µM (DMSO < 0.1%).

Step 2: Initiation

-

Initiate the reaction by adding pre-warmed NADPH (final conc: 1 mM) to the incubation plate.

-

Negative Control: Perform a parallel incubation adding Buffer instead of NADPH to monitor non-enzymatic degradation.

Step 3: Sampling & Quenching (The Critical IS Step)

-

At defined time points (

min), remove a 50 µL aliquot from the incubation. -

Immediately transfer the aliquot into a plate containing 150 µL of Ice-Cold Quench Solution (ACN + this compound) .

Step 4: Sample Processing

-

Vortex the quench plate for 10 minutes to ensure complete protein precipitation.

-

Centrifuge at 3,200 x g for 20 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a fresh analysis plate.

-

Dilute 1:1 with HPLC-grade water (to improve peak shape on reverse-phase columns).

Bioanalytical Conditions (LC-MS/MS)

Precise quantitation requires optimizing the Mass Spectrometer for both the Analyte and the d4-IS.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Ionization | ESI Positive or Negative (Compound dependent; alcohols often fly better in Negative or require adducts in Positive) |

| MRM (Analyte) | m/z 140.1 |

| MRM (IS) | m/z 144.1 |

Data Analysis & Calculations

1. Peak Area Ratio (PAR):

Calculate the ratio for every time point:

2. Percent Remaining:

3. Elimination Rate Constant (

4. Half-Life (

5. Intrinsic Clearance (

Visualizations

Figure 1: The Metabolic Stability Workflow

This diagram illustrates the critical insertion point of the this compound Internal Standard.

Caption: Workflow showing the introduction of the d4-IS during the protein precipitation step to normalize all downstream processing.

Figure 2: Logic of Internal Standard Correction

This diagram explains why the d4-IS is necessary to correct for Ion Suppression.

Caption: The d4-IS co-elutes with the analyte, experiencing identical ion suppression. The ratio calculation cancels out these matrix effects.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5] Retrieved from [Link]

- Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press. (Standard text on Metabolic Stability protocols).

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: 4-Fluorophenylethanol-d4 as a Robust Surrogate Standard for the Analysis of Emerging Contaminants in Water by Mass Spectrometry

Abstract

The accurate quantification of trace-level emerging contaminants—such as endocrine-disrupting compounds (EDCs), pharmaceuticals, and personal care products (PPCPs)—in complex aqueous matrices represents a significant analytical challenge.[1][2] Method variability, sample-specific matrix effects, and analyte loss during sample preparation can compromise data integrity. This application note details the use of 4-Fluorophenylethanol-d4 as a surrogate standard to ensure high-quality, reliable data in chromatographic-mass spectrometric analyses of water samples. We provide the scientific rationale for its selection, detailed protocols for its implementation in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, and performance data to validate its application.

The Rationale for Using a Deuterated Surrogate Standard

In analytical chemistry, a surrogate standard is a compound chemically similar to the target analytes that is added to every sample at a known concentration prior to extraction and analysis.[3][4] Its purpose is to model the behavior of the target analytes through the entire analytical process, thereby providing a sample-specific measure of method performance.

The Principle of Isotope Dilution

The "gold standard" for internal standardization involves the use of stable isotope-labeled (SIL) compounds, such as deuterated standards.[5] this compound is chemically and physically almost identical to its non-labeled counterpart and, by extension, to many structurally related contaminants.[6][7] This near-identical behavior ensures that it experiences the same losses during sample preparation and the same ionization suppression or enhancement in the mass spectrometer source.[5][7][8] Because the deuterated standard is distinguished from the native analyte by its higher mass, the ratio of the native analyte signal to the deuterated standard signal provides a highly accurate and precise measure of the analyte's concentration, corrected for recovery and matrix effects.[5]

Physicochemical Properties of this compound

The suitability of this compound as a surrogate stems from its representative chemical structure and physical properties, which mimic a broad class of phenolic and polar emerging contaminants.

| Property | Value | Source |

| Chemical Name | 4-Fluorobenzeneethanol-d4 | [9] |

| CAS Number | 1189710-73-3 | [9] |

| Molecular Formula | C₈H₅D₄FO | [9] |

| Molecular Weight | 144.18 g/mol | [9] |

| Appearance | Clear Colorless to Pale Yellow Liquid | [10] |

Its structure, featuring a polar alcohol functional group and a fluorinated aromatic ring, makes it an excellent proxy for compounds like bisphenol A, hormones, and various pharmaceuticals frequently monitored in surface water, groundwater, and wastewater.[11][12] The four deuterium atoms provide a +4 Da mass shift, which is sufficient to prevent isotopic overlap with the non-labeled analyte in the mass spectrometer.

Application Workflow & Protocols

A robust analytical workflow is critical for achieving reliable results. The following diagram and protocols outline a validated approach for using this compound in water analysis.

Caption: General workflow for water analysis using a surrogate standard.

Protocol 2.1: Preparation of Standards

-

Primary Stock Solution (100 mg/L): Purchase a certified this compound standard solution or accurately weigh the neat material. Dissolve in methanol to create a 100 mg/L stock solution. Store at ≤4°C in an amber vial.

-

Secondary Stock Solution (1 mg/L): Dilute the primary stock solution 1:100 with methanol.

-

Spiking Solution (10 µg/L): Dilute the secondary stock solution 1:100 with methanol. This solution will be used to fortify samples. A 5 µL spike into a 1 L sample yields a final concentration of 50 ng/L. Adjust concentration as needed based on analytical sensitivity and regulatory requirements.

Protocol 2.2: Sample Preparation and Solid-Phase Extraction (SPE)

-

Sample Collection: Collect a 1-liter water sample in a pre-cleaned amber glass bottle.[13] If required, add preservatives.

-

Fortification: Add internal standards (if used) and the this compound surrogate spiking solution to the sample. Mix thoroughly by inversion.

-

SPE Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) or C18 SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the entire 1 L water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interferences.

-

Drying: Dry the cartridge by applying a vacuum or positive nitrogen pressure for 10-15 minutes.

-

Elution: Elute the analytes and the surrogate from the cartridge using 2 x 4 mL aliquots of methanol or another suitable solvent. Collect the eluate in a clean tube.

-

Concentration & Reconstitution: Concentrate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a solvent compatible with the initial mobile phase (for LC-MS) or for derivatization (for GC-MS).

Protocol 2.3: Instrumental Analysis

The choice between LC-MS/MS and GC-MS depends on the specific target analytes' properties, such as polarity and volatility.[13][14][15]

Method A: LC-MS/MS Analysis (Recommended for most EDCs and PPCPs)[12][16]

| Parameter | Typical Condition |

| LC System | UHPLC System |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Negative Mode (ESI-) |

| MRM Transitions | Analyte-specific (e.g., Bisphenol A: 227 -> 212) |

| This compound: 143 -> 97 (Quantifier), 143 -> 71 (Qualifier) |

Method B: GC-MS Analysis (For semi-volatile compounds)

-

Derivatization: For analytes with active hydrogens (like the surrogate), derivatization is often required.[11] To the 1 mL reconstituted extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Cap tightly and heat at 70°C for 30 minutes. Cool before analysis.

| Parameter | Typical Condition |

| GC System | Gas Chromatograph with Autosampler |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet | Splitless, 280°C |

| Oven Program | 60°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min |

| MS System | Single or Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM |

| Monitored Ions | Analyte-specific |

| (TMS derivative) | This compound: m/z 123, 199 |

Data Analysis and System Validation

A core principle of using a surrogate is to validate the performance of the method for each sample. This is achieved by calculating the surrogate recovery.

Surrogate Recovery Calculation

Surrogate recovery is the ultimate quality control check for sample preparation. It must be calculated for every sample, blank, and QC standard.

Formula: Recovery (%) = (Calculated Concentration / Spiked Concentration) x 100

Acceptance Criteria: For most environmental methods, such as those from the U.S. EPA, the acceptance criteria for surrogate recovery are typically between 70% and 130% .[3][17] Samples falling outside this range may require re-extraction and re-analysis.

Method Performance Data

The following table presents typical performance data for the analysis of representative emerging contaminants in spiked reagent water using this compound as a surrogate standard with an LC-MS/MS method. Method validation should always be performed according to established guidelines.[18][19][20]

| Analyte | Surrogate Standard | Spiked Conc. (ng/L) | Avg. Recovery (%) | RSD (%) | LOQ (ng/L) |

| Bisphenol A | This compound | 50 | 98.5 | 4.2 | 5 |

| Estrone | This compound | 50 | 95.1 | 5.5 | 2 |

| Diclofenac | This compound | 50 | 103.2 | 3.8 | 5 |

| Triclosan | This compound | 50 | 91.7 | 6.1 | 10 |

| QC Metric | This compound | 50 | 96.8 | 4.5 | N/A |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Surrogate Recovery (<70%) | - Incomplete SPE cartridge elution.- Analyte loss during evaporation step.- Severe matrix suppression. | - Test alternative elution solvents or increase solvent volume.- Ensure controlled evaporation; avoid blowing down to complete dryness.- Dilute the sample or use an alternative cleanup technique. |

| High Surrogate Recovery (>130%) | - Co-eluting interference with the same mass transition.- Calculation or spiking error. | - Confirm peak identity using qualifier ions.- Check for matrix interferences by analyzing a post-spiked extract.- Verify all standard concentrations and spiking volumes. |

| High Variability in Recovery | - Inconsistent SPE technique.- Instrument instability. | - Automate the SPE process if possible.- Ensure consistent vacuum/pressure and flow rates.- Run system suitability tests to confirm instrument performance. |

Conclusion

This compound serves as an exemplary surrogate standard for the trace analysis of emerging contaminants in water. Its structural relevance to a wide range of EDCs and PPCPs, combined with the inherent advantages of stable isotope dilution, allows it to effectively correct for sample preparation losses and matrix-induced signal variations. The implementation of this compound within a validated workflow, as detailed in these protocols, provides a self-validating system for each sample, significantly enhancing the accuracy, precision, and legal defensibility of analytical data.[18][21] Its use is highly recommended for any laboratory engaged in the environmental monitoring of these critical pollutants.

References

- How to Use Surrogate Devices for Validation of Destructive Test Methods for Combination Product Design Verification. MDDI Online.

- Surrogate matrix and surrogate analyte approaches for the quantitative analysis of endogenous analytes. Bioanalysis - Ovid.

- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.

- Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. SciSpace.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Syngene International Ltd.

- Screening of Pollutants in Water Samples and Extracts from Passive Samples and Extracts from Passive Samplers Using LC–MS and GC–MS. LCGC International.

- Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

- GC-MS/MS data of the analytes and labeled surrogate standards. ResearchGate.

- Application of surrogates, indicators, and high-resolution mass spectrometry to evaluate the efficacy of UV processes for attenuation of emerging contaminants in water. PMC.

- EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency.

- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

- Endocrine Disruptor Screening Program (EDSP) Policies and Procedures. U.S. Environmental Protection Agency.

- Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry. PMC.

- 4-Fluorophenethyl Alcohol | C8H9FO | CID 82068. PubChem.

- Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. MDPI.

- Analytical Method Validation: ICH and USP Perspectives. IJRR, International Journal of Research and Review.

- Analytical Methods Used to Measure Endocrine Disrupting Compounds in Water. ASCE Library.

- Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Longdom Publishing.

- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn.

- 2-(4-Fluorophenyl)ethanol(CAS#:7589-27-7) MSDS, Density, Boiling Point. Chemsrc.

- Overview of Endocrine Disruption. U.S. Environmental Protection Agency.

- (PDF) Analytical Methods Used to Measure Endocrine Disrupting Compounds in Water. ResearchGate.

- This compound. CRO Splendid Lab Pvt. Ltd.

- US EPA Method 524.2: Successful Measurement of Purgeable Organic Compounds in Drinking Water by Agilent 8860/5977B GC/MSD. Agilent Technologies.

- LC-MS for improved analysis of food and water contaminants. Agilent Technologies.

- High Resolution LC-MS for Screening and Quantitative Analysis of Antibiotics in Drinking Water Using an Orbitrap and Online Sample Preparation. Thermo Fisher Scientific.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. Benchchem.

- 2-(4-Fluorophenyl)ethanol, 97% 25 g. Thermo Fisher Scientific.

- AN001236: Analysis of volatile organic compounds in drinking water according to U.S. EPA Method 524.4. Thermo Fisher Scientific.

- Quantitative Analysis of PFAS in Drinking Water by LCMS. Sigma-Aldrich.

- Evaluation of a New EPA Drinking Water LC/MS/MS Method for the Determination of Non-Volatile Compounds on the Varian 325-MS. Ingenieria Analitica Sl.

- 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946. PubChem.

- Evaluation of the Performance of a UPLC- MS/MS Method for the Determination of PFAS in Drinking Water, for Checking. Waters Corporation.

- EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom. U.S. Environmental Protection Agency.

- EPA Method 524.2 Volatile Organics in Drinking Water. Shimadzu.

Sources

- 1. ascelibrary.org [ascelibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. L05618.14 [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

- 16. agilent.com [agilent.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. demarcheiso17025.com [demarcheiso17025.com]

- 19. ijrrjournal.com [ijrrjournal.com]

- 20. particle.dk [particle.dk]

- 21. mddionline.com [mddionline.com]

Troubleshooting & Optimization

Troubleshooting cross-talk between analyte and 4-Fluorophenylethanol-d4

Technical Support Center: Bioanalytical Method Troubleshooting Ticket ID: #TRB-4FPE-D4-XT Subject: Resolving Signal Interference (Cross-Talk) Between Analyte and Internal Standard Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are experiencing "cross-talk" (spectral interference) between your analyte (4-Fluorophenylethanol) and its stable isotope-labeled internal standard (4-Fluorophenylethanol-d4). In LC-MS/MS bioanalysis, this compromises assay linearity and accuracy.[1][2]

This guide moves beyond basic checks to a mechanistic root-cause analysis . We will determine if your interference is driven by Isotopic Contribution (Analyte

Part 1: The Diagnostic Phase

Do not guess the source of the error. Quantify it.

To fix the problem, we must first isolate the direction of the interference. Run the following "System Suitability" batch immediately.

Diagnostic Experiment Setup

| Vial Type | Contents | Purpose | Acceptance Criteria (FDA/EMA) |

| Double Blank | Matrix only (No Analyte, No IS) | Check for carryover/contamination. | < 20% of LLOQ response |

| Blank + IS | Matrix + IS (at working conc.) | Diagnose IS | Analyte peak must be |

| ULOQ (No IS) | Matrix + Analyte (at highest conc.) | Diagnose Analyte | IS peak must be |

Diagnostic Logic Flow

Use the following decision tree to interpret your results.

Figure 1: Diagnostic logic flow to isolate the direction of spectral interference.

Part 2: Root Cause & Mechanisms

Scenario A: IS Analyte Interference (The "Impurity" Problem)

-

Observation: You see a peak in the Analyte channel when injecting only the Internal Standard.

-

Mechanism: Your 4-FPE-d4 standard is not 100% pure. It contains trace amounts of d0 (unlabeled), d1, or d2 species. Because the IS is chemically identical to the analyte, these impurities co-elute and trigger the analyte's MRM transition.

-

Impact: This artificially elevates your LLOQ. You cannot distinguish low-level samples from the "noise" created by the IS itself.

Scenario B: Analyte IS Interference (The "Isotope" Problem)

-

Observation: You see a peak in the IS channel when injecting only high concentrations of Analyte (ULOQ).

-

Mechanism: This is physics, not purity. 4-FPE contains Carbon-13 and Oxygen-18 naturally.

-

Analyte Mass:

-

IS Mass:

-

At high concentrations, the natural isotope distribution of the Analyte (specifically the M+4 isotope) extends into the mass window of the IS.

-

-

Impact: This causes non-linearity at the high end of your curve. The IS area (denominator) increases artificially as Analyte concentration increases, causing the response ratio to "droop."

Part 3: Troubleshooting Solutions

Do not attempt to separate them chromatographically. As an IS/Analyte pair, they must co-elute to compensate for matrix effects. Use the "See-Saw Optimization" method below.

Solution 1: The Concentration See-Saw

You must titrate the IS concentration to find the "Goldilocks Zone."

| Interference Type | Adjustment Protocol | Why it works |

| IS | LOWER the IS Concentration. | Reducing the total IS injected reduces the absolute amount of contaminating "d0" impurity below the LLOQ detection threshold. |

| Analyte | RAISE the IS Concentration. | By increasing the "real" IS signal, the "fake" signal (isotopic overlap from analyte) becomes a smaller percentage of the total area. |

Warning: If you have both problems (Scenario A and B), you are in a "Squeeze." You cannot lower the IS (worsens Analyte

Solution 2: MRM Transition Tuning

If concentration adjustment fails, change the physics.

-

Avoid "Loss of Label" Transitions: Ensure your MRM fragment ion retains the deuterated part of the molecule.

-

Example: If 4-FPE-d4 is labeled on the phenyl ring, but your fragment cleaves the ring off, your IS and Analyte product ions will have the same mass.

-

Action: Choose a transition where the parent and the daughter ions both exhibit the +4 Da shift.

-

Part 4: Frequently Asked Questions (FAQ)

Q: Can I just subtract the interference area mathematically?

A: No. Regulatory guidelines (FDA/EMA) generally discourage "background subtraction" for chemical interference in validation. The method must be robust enough physically. However, weighting (1/x²) can help mask slight non-linearity caused by Analyte

Q: My 4-FPE-d4 Certificate of Analysis says "98% Purity." Is that enough? A: "Chemical Purity" (98%) is irrelevant here; you need "Isotopic Purity." If the remaining 2% is the d0 (unlabeled) form, and you spike your IS at 1000 ng/mL, you are effectively spiking 20 ng/mL of Analyte into every sample. If your LLOQ is 1 ng/mL, your assay is invalid. Always check Isotopic Enrichment (atom % D) [2].

Q: Why does the interference disappear when I use a different column? A: It likely didn't disappear; it just separated. Deuterium has a slightly different lipophilicity than Hydrogen. On high-efficiency columns, d4-compounds can elute slightly earlier than d0-compounds (the "Deuterium Isotope Effect"). While this separates the interference, it is dangerous . If the IS and Analyte do not co-elute perfectly, the IS can no longer correct for matrix suppression/enhancement at the specific retention time of the analyte [3].

References

-

US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Section III.B.2. Available at: [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.5. Available at: [Link]

-

Gu, H., et al. (2011). "Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 832-839. Available at: [Link]

Sources

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioanalysis-zone.com [bioanalysis-zone.com]

Technical Support Center: Stability of 4-Fluorophenylethanol-d4 in Autosampler Vials

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 4-Fluorophenylethanol-d4 in autosampler vials. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity and reproducibility of your analytical data.

I. Troubleshooting Guide: Diagnosing and Resolving Instability Issues

This section addresses specific problems you may encounter during your experiments, offering explanations and actionable protocols to identify and solve them.

Why is the concentration of my this compound standard decreasing over time in the autosampler?

A diminishing concentration of your analyte can be alarming and points to several potential underlying causes. The most common culprits are adsorption to the vial surface, chemical degradation, or evaporation.

Underlying Causes & Explanations:

-

Adsorption to Glass Surfaces: Standard borosilicate glass vials possess silanol groups (Si-OH) on their surface. These groups can interact with analytes, leading to adsorption. This phenomenon can be particularly significant for trace-level analysis and can occur rapidly, with noticeable analyte loss within minutes of sample preparation.[1][2] The interaction is analogous to the retention mechanisms in HPLC, where the vial surface acts as a stationary phase.[3]

-

Chemical Degradation: Although this compound is a relatively stable molecule, prolonged exposure to certain conditions within the vial can lead to degradation. The pH of the solution can shift due to leachables from the glass, potentially catalyzing reactions. For instance, alkaline impurities from some glass vials can induce base-catalyzed degradation of sensitive compounds.

-

Evaporation: Improperly sealed vials can lead to solvent evaporation, which would paradoxically increase the concentration of your analyte. However, if dealing with a volatile analyte or a co-eluting impurity that is also concentrating, it could mask the true concentration of the target analyte. A poor seal is a common issue, especially with screw or snap-top vials if not capped correctly.[4][5]

Experimental Protocol for Diagnosis:

To systematically identify the root cause of decreasing concentration, follow this workflow:

Caption: Diagnostic workflow for decreasing analyte concentration.

Recommended Solutions:

-

For Adsorption:

-

Utilize low-adsorption or silanized (deactivated) glass vials, which have fewer active silanol groups.[4][5][6]

-

Consider using polypropylene vials, especially if your analyte is prone to ionic interactions with glass.[3]

-

Modify your sample diluent by adding a small percentage of an organic solvent or a non-ionic surfactant to reduce hydrophobic interactions.[3]

-

-

For Chemical Degradation:

-

For Evaporation:

What is the origin of unexpected peaks in my chromatogram when analyzing this compound?

The appearance of extraneous peaks can be due to degradation of the analyte, leachables from the vial or cap, or solvent impurities.

Underlying Causes & Explanations:

-

Degradation Products: this compound could potentially undergo oxidation or other degradation reactions, forming new chemical species that appear as separate peaks. The aryl-fluorine bond is generally stable, but the alcohol functional group can be oxidized.[11]

-

Leachables: Chemical compounds can migrate from the vial material (glass or plastic) and the septa into your sample.[12][13] These are known as leachables and can include plasticizers, antioxidants, and slip agents.[13]

-

Solvent Impurities: The solvent used to dissolve the standard may contain impurities that become more apparent over time, especially if the solvent itself degrades.

Experimental Protocol for Diagnosis:

-

Blank Injection: Inject a sample of the solvent that has been stored in the same type of vial for the same duration as your standard. This will help identify peaks originating from the solvent or vial.

-

Forced Degradation Study: Intentionally degrade a concentrated solution of this compound (e.g., by exposing it to heat, strong acid/base, or UV light) and analyze the resulting mixture. This can help to tentatively identify the degradation products.

-

Mass Spectrometry (MS) Analysis: If your system is connected to a mass spectrometer, analyze the unknown peaks to obtain mass-to-charge ratios. This information is invaluable for identifying the structure of the contaminants or degradation products.

Recommended Solutions:

-

Use High-Purity Vials and Caps: Select vials and septa that are certified to be low in extractables and leachables.[7][12]

-

Solvent Quality: Always use high-purity, HPLC, or MS-grade solvents and prepare fresh solutions regularly.

-

Proper Storage: Store prepared samples in a cool, dark place, and for no longer than the validated stability period.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling and storage of this compound in autosampler vials.

What are the ideal storage conditions for this compound solutions in autosampler vials?

For optimal stability, solutions of this compound should be stored in a cool, dark environment, typically at 4°C.[14] The choice of vial is also critical.

| Condition | Recommendation | Rationale |

| Temperature | 4°C (Refrigerated) | Slows down potential degradation reactions and reduces solvent evaporation. |

| Light Exposure | Amber Vials | Protects against photodegradation, as aromatic fluorine compounds can be light-sensitive.[8] |

| Vial Type | Low-Adsorption/Silanized Glass or Polypropylene | Minimizes analyte loss due to adsorption to the vial surface.[2][4][5] |

| Vial Seal | Crimp Top (for volatile solvents/long-term) or properly sealed Screw/Snap Top | Prevents solvent evaporation and maintains sample concentration.[5] |

How does the choice of solvent impact the stability of this compound?

The solvent plays a multifaceted role in the stability of your analyte.

-